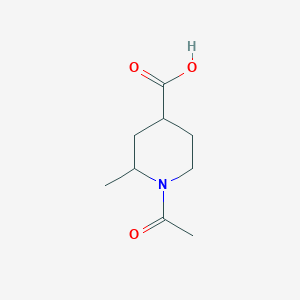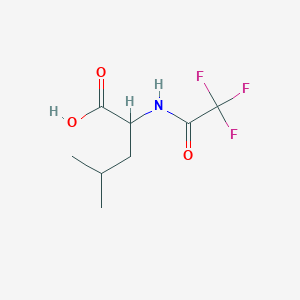
n-(Trifluoroacetyl)leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Trifluoroacetyl)leucine is a derivative of the amino acid leucine, where the amino group is protected by a trifluoroacetyl group. This compound is often used in various chemical and biochemical applications due to its unique properties, including its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trifluoroacetyl)leucine typically involves the protection of the amino group of leucine using trifluoroacetic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride formed during the reaction. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The purification process often includes crystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-(Trifluoroacetyl)leucine undergoes various chemical reactions, including:
Oxidation: The trifluoroacetyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the trifluoroacetyl group, regenerating the free amino group.
Substitution: The trifluoroacetyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as trifluoroacetic acid or other acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoroacetylated derivatives, while reduction will regenerate the free amino group .
Scientific Research Applications
N-(Trifluoroacetyl)leucine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein structure.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug for leucine.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(Trifluoroacetyl)leucine involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can modulate the reactivity and stability of the leucine moiety, affecting its interaction with enzymes and other proteins. This modulation can influence various biochemical pathways, including protein synthesis and metabolism .
Comparison with Similar Compounds
N-(Trifluoroacetyl)leucine can be compared with other similar compounds, such as:
N-Acetylleucine: Another leucine derivative with an acetyl group instead of a trifluoroacetyl group.
N-Butyloxycarbonylleucine: A leucine derivative with a butyloxycarbonyl protecting group.
N-Formylleucine: A leucine derivative with a formyl group.
These compounds differ in their protecting groups, which can influence their reactivity, stability, and applications. This compound is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
1480-30-4 |
|---|---|
Molecular Formula |
C8H12F3NO3 |
Molecular Weight |
227.18 g/mol |
IUPAC Name |
4-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoic acid |
InChI |
InChI=1S/C8H12F3NO3/c1-4(2)3-5(6(13)14)12-7(15)8(9,10)11/h4-5H,3H2,1-2H3,(H,12,15)(H,13,14) |
InChI Key |
NTPXJGMMHSVWMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


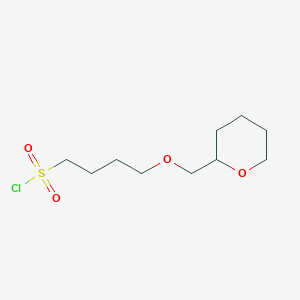
![6-chloro-N-[4-(4-ethenylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13491488.png)
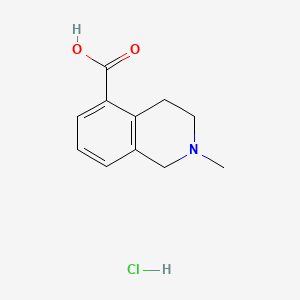
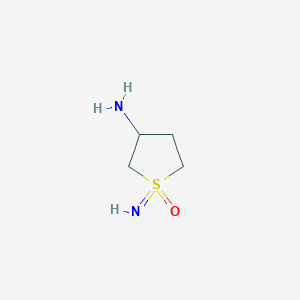
![3-Nitroso-3-azabicyclo[3.1.0]hexane](/img/structure/B13491516.png)
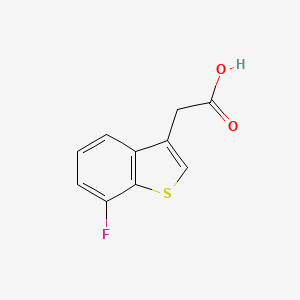
![6-Azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13491522.png)
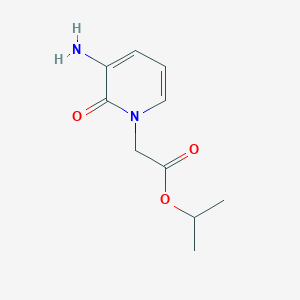
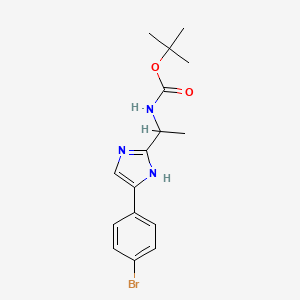
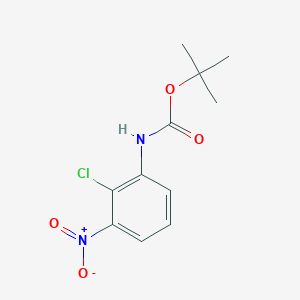
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13491561.png)
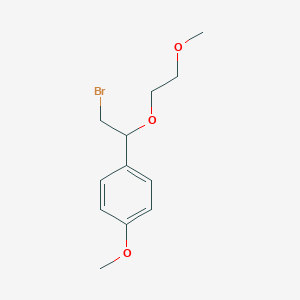
![3-[4-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride](/img/structure/B13491580.png)
